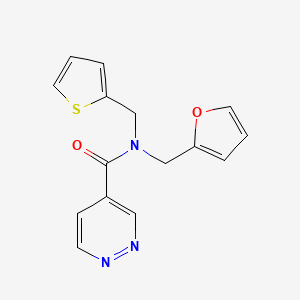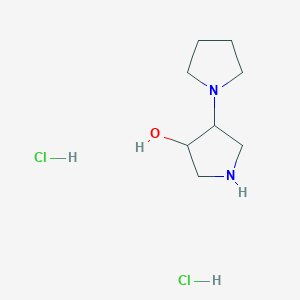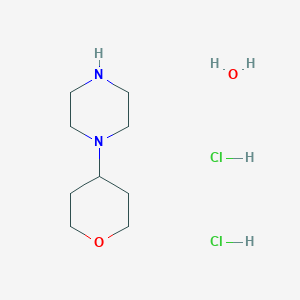
3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a related compound, “4-(3-aminophenyl)benzonitrile (AP-PhCN)”, has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
Mecanismo De Acción
Target of Action
The primary target of 3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride is the Folate Receptor Alpha (FolRα) . This receptor is overexpressed in various types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity, leading to its internalization into target positive cells .
Mode of Action
The compound interacts with its target, FolRα, through a process known as Suzuki–Miyaura cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The compound is linked to a cytotoxic payload, 3-aminophenyl-hemiasterlin, through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This results in the release of the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) inside the cell .
Biochemical Pathways
The released cytotoxin, SC209, targets tubulin, a key protein involved in cell division . By disrupting tubulin dynamics, SC209 inhibits cell division and induces cell death . SC209 has a reduced potential for drug efflux via the P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties. It is stable in circulation with no change in the drug–antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice, suggesting a prolonged presence in the body to exert its therapeutic effects .
Result of Action
The compound’s action results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . Its potent and specific preclinical efficacy supports its clinical development for treating patients with FolRα-expressing cancers, including ovarian, endometrial, and non–small cell lung cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the cleavage of the linker and the release of the cytotoxic payload . Additionally, the overexpression of FolRα in certain cancer cells can enhance the compound’s efficacy
Propiedades
IUPAC Name |
3-(3-aminophenyl)-N,N-dimethylpropanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9;;/h3-5,8H,6-7,12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMADZFXZPJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone](/img/structure/B3807972.png)


![5-[1-(cyclopentylacetyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B3807993.png)
![[(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride](/img/structure/B3807997.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B3808010.png)
![(3R*,4R*)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B3808014.png)

![N-methyl-2-(4-methyl-1,3-thiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B3808030.png)
![7-(3,4-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3808046.png)


![[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B3808069.png)
